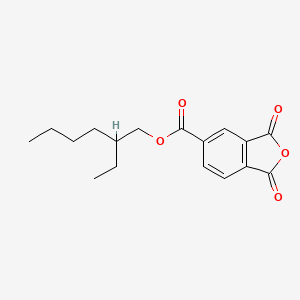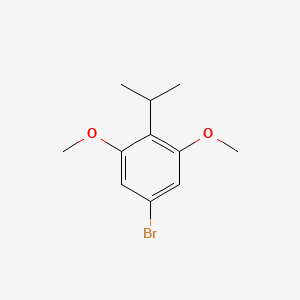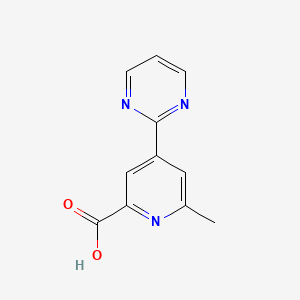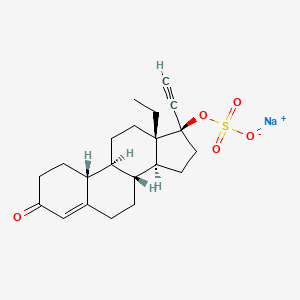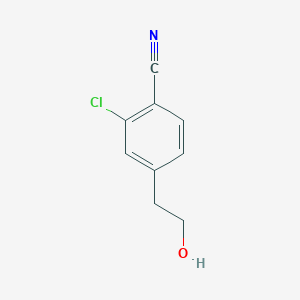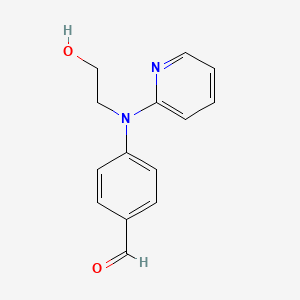
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry . It is known for its role as an intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde typically involves the reaction of 2-hydroxyethylamine with 2-pyridinecarboxaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization.
Industrial Production Methods
化学反应分析
Types of Reactions
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzoic acid.
Reduction: 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde has several scientific research applications:
作用机制
The mechanism of action of 4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and the molecular target being studied .
相似化合物的比较
Similar Compounds
4-(2-Pyridyl)benzaldehyde: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)benzaldehyde: Similar structure but lacks the pyridin-2-yl group.
Uniqueness
4-((2-Hydroxyethyl)(pyridin-2-yl)amino)benzaldehyde is unique due to the presence of both the hydroxyethyl and pyridin-2-yl groups, which confer specific chemical properties and reactivity . This dual functionality makes it a versatile intermediate in the synthesis of various biologically active molecules.
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
4-[2-hydroxyethyl(pyridin-2-yl)amino]benzaldehyde |
InChI |
InChI=1S/C14H14N2O2/c17-10-9-16(14-3-1-2-8-15-14)13-6-4-12(11-18)5-7-13/h1-8,11,17H,9-10H2 |
InChI 键 |
OJHKCJXJCUMFJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N(CCO)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


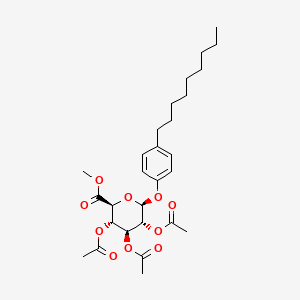
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
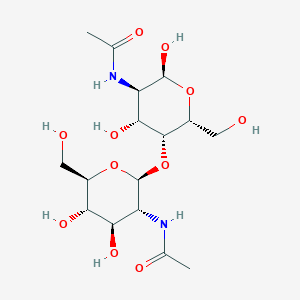
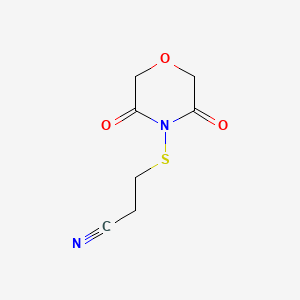
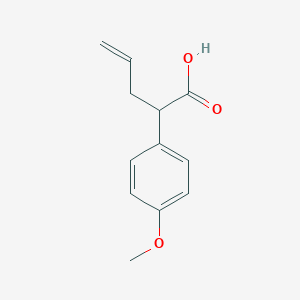

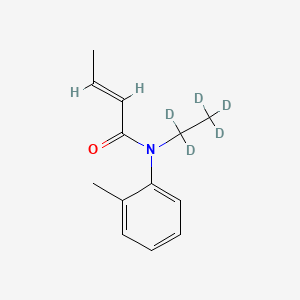
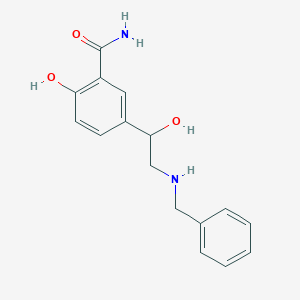
![Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
